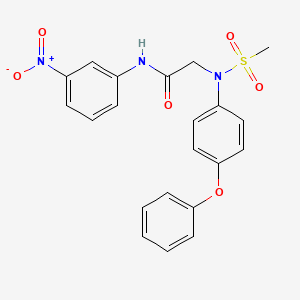

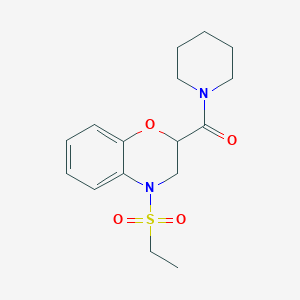

N~2~-(甲磺酰基)-N~1~-(3-硝基苯基)-N~2~-(4-苯氧基苯基)甘氨酰胺

描述

The compound incorporates structural motifs characteristic of sulfonamide chemistry, which plays a crucial role in various fields, including medicinal chemistry and material science. Sulfonamides are known for their diverse biological activities and applications in designing drugs and novel materials due to their unique chemical properties.

Synthesis Analysis

Synthesis of complex sulfonamides often involves chemoselective arylsulfonylation reactions. For example, the direct transformation of amino acid esters into arylsulfonamido esters showcases a method that could potentially be applied or adapted for synthesizing the target compound (Penso et al., 2003). These methodologies emphasize the importance of chemoselectivity, protecting group strategies, and the use of suitable solvents and bases in synthesizing complex sulfonamide derivatives.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be elucidated using various spectroscopic techniques, including NMR, IR, and crystallography. For instance, studies on similar sulfonamide compounds provide insights into their structural characteristics, such as intramolecular hydrogen bonding and the spatial arrangement of functional groups, which significantly influence their chemical behavior and properties (Al-Hourani et al., 2020).

Chemical Reactions and Properties

Sulfonamides participate in various chemical reactions, including sulfonation, nitration, and electrophile-induced cyclization, depending on their structural framework. These reactions can lead to the formation of diverse derivatives with potential applications in different fields. The reactivity of sulfonamides can be influenced by the nature of substituents on the aromatic rings and the presence of electron-withdrawing or donating groups (Christov & Ivanov, 2004).

科学研究应用

电化学反应中的芳基砜

具有强吸电子取代基的芳基砜,包括类似于N2-(甲磺酰基)-N1-(3-硝基苯基)-N2-(4-苯氧基苯基)甘氨酰胺的化合物,已被研究其电化学行为。Pilard 等人 (2001) 的研究强调,对硝基苯基甲基砜在汞和铂阴极上的电化学还原不会发生经典的两电子裂解,由于硝基和氰基取代基而导致各种意外反应。本研究提供了对该类化合物在电化学条件下的稳定性和反应性的见解 (Pilard 等人,2001).

化学选择性芳基磺酰化

Penso 等人 (2003) 研究的氨基酸和酯类的化学选择性芳基磺酰化展示了另一个应用。该过程将 L-酪氨酸和 D-(4-羟基苯基)甘氨酸的甲酯转化为 2-芳基磺酰胺酯,而无需保护酚羟基。针对此过程优化的反应条件突出了该化合物以良好的产率合成改性氨基酸的潜力,为新型肽和肽模拟物的开发做出了贡献 (Penso 等人,2003).

潜在的杀虫活性

Borys 等人 (2012) 对苯基三溴甲基砜衍生物的研究表明具有潜在的杀虫应用。这些与 N2-(甲磺酰基)-N1-(3-硝基苯基)-N2-(4-苯氧基苯基)甘氨酰胺结构基序相关的新型化合物被合成以探索其作为杀虫剂的功效。该研究的发现可能导致开发新的除草剂和杀菌剂,从而提高农业生产力和病虫害管理策略 (Borys 等人,2012).

代谢和活化研究

Celenza 等人 (2008) 广泛研究了类似于 (4-苯氧基苯基磺酰基)甲基硫代环丁烷(一种选择性明胶酶抑制剂)的化合物的代谢。这些对代谢途径的研究揭示了此类化合物如何在生物系统内被处理,阐明了它们的潜在治疗应用和环境影响。了解这些化合物的代谢对于开发更安全、更有效的药物和化学品至关重要 (Celenza 等人,2008).

属性

IUPAC Name |

2-(N-methylsulfonyl-4-phenoxyanilino)-N-(3-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O6S/c1-31(28,29)23(15-21(25)22-16-6-5-7-18(14-16)24(26)27)17-10-12-20(13-11-17)30-19-8-3-2-4-9-19/h2-14H,15H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEIHYVQMDLESNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])C2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~2~-(methylsulfonyl)-N-(3-nitrophenyl)-N~2~-(4-phenoxyphenyl)glycinamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B4627930.png)

![3-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4627933.png)

![2-chloro-N-{2-[(2-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4627935.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4627939.png)

![2-mercapto-6-methyl-5-phenyl-3-[2-(1-piperidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4627944.png)

![2-phenoxy-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4627948.png)

![methyl 2-[(3-ethoxybenzoyl)amino]-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4627987.png)

![4-[(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B4627990.png)

![ethyl 4-(4-methoxybenzyl)-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B4627998.png)

![1-[(4-butylphenyl)sulfonyl]-4-(2,6-dichlorobenzyl)piperazine](/img/structure/B4628012.png)